(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate
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Overview
Description
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate is a complex organic compound featuring a trifluoromethyl group, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. This can be achieved through various methods, including the use of trifluoromethyl ketones . The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the (Z)-ethylideneamino acetate moiety through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the morpholine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and morpholine derivatives. Examples include:
- 3-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)morpholine
- 2-(morpholin-4-yl)pyridine
Uniqueness
What sets (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate apart is its combination of functional groups, which confer unique chemical and physical properties. The presence of both trifluoromethyl and morpholine groups in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C14H16F3N3O3 |
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Molecular Weight |
331.29 g/mol |
IUPAC Name |
[(E)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] acetate |
InChI |
InChI=1S/C14H16F3N3O3/c1-9(19-23-10(2)21)13-12(20-3-5-22-6-4-20)7-11(8-18-13)14(15,16)17/h7-8H,3-6H2,1-2H3/b19-9+ |
InChI Key |
IIGWDIUTCNZWRE-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Canonical SMILES |
CC(=NOC(=O)C)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
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